Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]
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Overview
Description
Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H-spiro[cyclopentane-1,3’-cyclopenta[e][1,2,4]trioxine] has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Rel-(4a’R,7a’R)-6’,7a’-bis(4-fluorophenyl)-4a’,7a’-dihydro-7’H
Properties
Molecular Formula |
C22H20F2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4aR,7aR)-6,7a-bis(4-fluorophenyl)spiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |
InChI |
InChI=1S/C22H20F2O3/c23-18-7-3-15(4-8-18)16-13-20-22(14-16,17-5-9-19(24)10-6-17)27-26-21(25-20)11-1-2-12-21/h3-10,13,20H,1-2,11-12,14H2/t20-,22-/m1/s1 |
InChI Key |
XOTXRFZXHHSRTQ-IFMALSPDSA-N |
Isomeric SMILES |
C1CCC2(C1)O[C@@H]3C=C(C[C@@]3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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